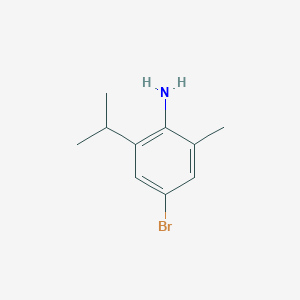

4-Bromo-2-isopropyl-6-methylaniline

Descripción

Contextual Significance within Substituted Anilines

Substituted anilines are a cornerstone of modern chemistry, serving as precursors for pharmaceuticals, agrochemicals, dyes, and polymers. guidechem.comncert.nic.in The nature and position of the substituents on the aniline (B41778) ring dictate the compound's physical and chemical properties, such as basicity, nucleophilicity, and reactivity in electrophilic substitution reactions. ncert.nic.in

The introduction of alkyl groups, like the isopropyl and methyl groups in 4-Bromo-2-isopropyl-6-methylaniline, increases the electron density on the aromatic ring, which can influence its reactivity. Halogen substituents, such as the bromo group, also play a critical role. They can act as a site for further chemical modification through various cross-coupling reactions, allowing for the construction of more complex molecular architectures. guidechem.com For example, related compounds like 4-bromo-2-methylaniline (B145978) are utilized in palladium-catalyzed Suzuki cross-coupling reactions to create new carbon-carbon bonds. nih.govmdpi.com The specific substitution pattern of this compound, with substituents at the 2, 4, and 6 positions, provides a unique scaffold for synthesizing targeted molecules with well-defined three-dimensional shapes.

Relevance in Aromatic Chemical Synthesis

The primary role of this compound in aromatic chemical synthesis is as a specialized building block for creating sterically demanding structures. Its most notable application is in the synthesis of advanced ligands for transition metals, particularly diimino-N-heterocyclic carbenes (dimNHCs). scholaris.caresearchgate.net

N-heterocyclic carbenes (NHCs) are a class of organic compounds that can act as powerful ligands in catalysis. nih.gov The properties of an NHC ligand are heavily influenced by the substituents attached to its nitrogen atoms. By using a bulky aniline like this compound, chemists can create highly sterically hindered NHC ligands. scholaris.caresearchgate.net These bulky ligands are crucial for stabilizing reactive metal centers and for controlling the selectivity of catalytic reactions, such as olefin metathesis. nih.gov

The synthesis of these ligands often begins with the reaction of the aniline with a diketone, followed by cyclization to form an imidazolium (B1220033) salt, the precursor to the NHC. The steric bulk provided by the 2-isopropyl and 6-methyl groups on the aniline framework is essential for the stability and reactivity of the final metal complex.

Scope of Research Investigations on Sterically Hindered Bromoanilines

Research involving sterically hindered bromoanilines, including this compound, is primarily focused on their application in coordination chemistry and catalysis. The combination of a reactive bromine handle and significant steric bulk makes these compounds ideal for creating sophisticated ligand architectures.

A significant area of investigation is the synthesis of low-coordinate main group element compounds. For instance, diimino-N-heterocyclic carbene ligands derived from sterically hindered anilines have been used to stabilize highly reactive species like germylones (germanium(0) compounds). researchgate.net In this research, the germylone stabilized by a diimino-carbene ligand, which was synthesized using a precursor derived from a hindered aniline, demonstrated unique ambiphilic reactivity. researchgate.net This type of research pushes the boundaries of fundamental chemistry, exploring the synthesis and reactivity of molecules with unusual bonding and electronic structures.

Furthermore, the bromine atom on these anilines provides a versatile point for modification. While the primary focus has been on ligand synthesis, the potential for using the bromo-substituted aniline in cross-coupling reactions to build even more complex, sterically encumbered molecules remains an active area of interest for synthetic chemists. nih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-2-methyl-6-propan-2-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-6(2)9-5-8(11)4-7(3)10(9)12/h4-6H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTRKTMBDOICQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 4 Bromo 2 Isopropyl 6 Methylaniline

Reactions Involving the Amine Functionality

The primary amine group in 4-bromo-2-isopropyl-6-methylaniline is a key site for a variety of chemical modifications. Its nucleophilicity allows for the formation of new carbon-nitrogen and nitrogen-heteroatom bonds. However, the presence of the ortho-isopropyl and methyl groups introduces significant steric hindrance, which can influence the reaction conditions and the feasibility of certain transformations.

N-Alkylation and N-Methylation Reactions of Substituted Anilines

The introduction of alkyl or methyl groups to the nitrogen atom of anilines is a fundamental transformation in the synthesis of more complex amines. ncert.nic.in Generally, N-alkylation can be achieved by reacting the aniline (B41778) with alkyl halides. ncert.nic.in However, this method can sometimes lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. ncert.nic.in More controlled and efficient methods often utilize alcohols as alkylating agents in the presence of transition metal catalysts, such as iridium or ruthenium complexes. nih.govrsc.org This "hydrogen borrowing" or "hydrogen autotransfer" methodology offers a greener alternative to traditional methods. rsc.org

For sterically hindered anilines like this compound, the reaction rates for N-alkylation might be slower, and more forcing conditions could be necessary. The bulky ortho substituents can impede the approach of the alkylating agent to the nitrogen atom.

N-methylation, a specific case of N-alkylation, is crucial for modifying the properties of amine-containing compounds. rsc.org The direct N-methylation of anilines can be carried out using methanol (B129727) in the presence of catalysts. nih.govrsc.org For instance, nitrile-substituted NHC-Ir(III) and NHC-Ru(II) complexes have been shown to be effective for the N-methylation of various anilines. nih.gov Another approach involves the use of CO2/H2 over a cobalt catalyst, which can proceed under mild conditions. rsc.org

The table below summarizes representative conditions for N-methylation of substituted anilines, which could be adapted for this compound.

Table 1: Representative Conditions for N-Methylation of Substituted Anilines

| Catalyst System | Methylating Agent | Base | Temperature (°C) | Reference |

|---|---|---|---|---|

| NHC-Ir(III) or NHC-Ru(II) complexes | Methanol | KOtBu | 120 | nih.gov |

| Cyclometalated Ruthenium Complexes | Methanol | NaOH | 60 | rsc.org |

| Co(OAc)2·4H2O / triphos / Sn(OTf)2 | CO2/H2 (with ethanol) | - | 125 | rsc.org |

| NaY faujasite | Methyl alkyl carbonates | - | Not specified | acs.org |

Formation of Amide Derivatives from Aniline Substrates

The reaction of primary anilines with carboxylic acids or their derivatives, such as acid chlorides and anhydrides, leads to the formation of amides. ncert.nic.in This acylation reaction is a robust and widely used transformation. ncert.nic.in For sterically hindered anilines like this compound, the formation of amide bonds can be challenging using standard coupling reagents. chimia.ch The bulky ortho groups can significantly reduce the nucleophilicity of the amine and hinder the approach of the acylating agent.

To overcome this steric hindrance, more reactive acylating agents or specialized coupling methods may be required. One effective strategy for the synthesis of sterically hindered amides is the direct coupling of Grignard reagents with isocyanates. chimia.ch This method circumvents the traditional amine-carboxylic acid coupling and has been shown to be effective for a range of sterically demanding substrates. chimia.ch

The synthesis of N-(4-bromo-2-methylphenyl)acetamide from 4-bromo-2-methylaniline (B145978) is a known transformation, indicating that amide formation is feasible for structurally similar anilines. google.com

Schiff Base Condensations with Aromatic Anilines

Primary aromatic amines readily undergo condensation reactions with aldehydes and ketones to form Schiff bases, which contain a carbon-nitrogen double bond (imine). nih.gov This reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate followed by dehydration.

This compound is expected to react with various carbonyl compounds to form the corresponding Schiff bases. The steric hindrance from the ortho substituents might influence the rate of the reaction, but generally, these condensations are efficient. For example, the reaction of 4-bromo-2-methylaniline with 3-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid proceeds in excellent yield to form the corresponding Schiff base. nih.gov Similarly, Schiff bases have been synthesized from other substituted anilines, such as 4-bromo-2,6-dimethylaniline (B44771) and 2-methoxyaniline. nih.govsigmaaldrich.com

The table below provides examples of Schiff base formation with substituted anilines.

Table 2: Examples of Schiff Base Formation with Substituted Anilines

| Aniline Derivative | Carbonyl Compound | Catalyst/Solvent | Product | Reference |

|---|---|---|---|---|

| 4-Bromo-2-methylaniline | 3-Bromothiophene-2-carbaldehyde | Glacial acetic acid | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | nih.gov |

| 2-Methoxyaniline | 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde | Ethanol | (E)-4-bromo-2-ethoxy-6-{[(2-methoxyphenyl)imino]methyl}phenol | nih.gov |

| 4-Bromo-2,6-dimethylaniline | Not specified | Not specified | N-(4-Bromo-2,6-dimethylphenyl)-5-trimethylammoniumsalicylaldimine chloride | sigmaaldrich.com |

Transformations at the Aromatic Ring

The aromatic ring of this compound possesses a bromine atom, which serves as a handle for various cross-coupling reactions. Additionally, the electron-donating nature of the amine and alkyl substituents influences the regioselectivity of further electrophilic aromatic substitution reactions.

Cross-Coupling Reactions Utilizing the Aryl Bromide Moiety (General Considerations)

The carbon-bromine bond in this compound is a prime site for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for significant diversification of the aniline scaffold.

The Suzuki-Miyaura cross-coupling reaction, which couples an organohalide with an organoboron compound in the presence of a palladium catalyst and a base, is particularly noteworthy. nih.gov It has been successfully applied to unprotected ortho-bromoanilines, demonstrating its utility for substrates similar to this compound. nih.gov For instance, the Suzuki coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with various boronic acids has been reported to proceed in moderate yields. nih.govresearchgate.net The reaction conditions typically involve a palladium catalyst like Pd(PPh3)4 and a base such as K3PO4. nih.govresearchgate.net

The steric hindrance from the ortho-isopropyl and methyl groups might affect the efficiency of the cross-coupling reaction. However, the development of specialized ligands and catalyst systems has enabled the coupling of even highly sterically hindered substrates.

Further Electrophilic Aromatic Substitution Reactions on Halogenated Anilines

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the strong electron-donating amino group and the weakly activating alkyl groups. makingmolecules.comuci.edu These groups are ortho, para-directing. makingmolecules.comquizlet.com The bromine atom is a deactivating but also ortho, para-directing substituent. uci.edu

Considering the directing effects of the substituents, further electrophilic attack is most likely to occur at the positions ortho and para to the strongly activating amino group. The positions are numbered as follows: C1 (with the NH2 group), C2 (with the isopropyl group), C3, C4 (with the bromine atom), C5, and C6 (with the methyl group). The available positions for substitution are C3 and C5.

Given the steric bulk of the isopropyl and methyl groups at positions 2 and 6, electrophilic attack at the C3 and C5 positions would be sterically favored. The electronic effects of the existing substituents will also play a crucial role in determining the regioselectivity of the reaction. The amino group strongly activates the ortho (C2, C6) and para (C4) positions. The alkyl groups also provide weak activation to their ortho and para positions. The bromine at C4 deactivates the ring but directs ortho (C3, C5) and para (C1). The interplay of these electronic and steric factors will determine the final product distribution in an electrophilic aromatic substitution reaction.

Strategic Derivatization for Specialized Research Purposes

While extensive, detailed research findings on the strategic derivatization of this compound are not widely available in public literature, its chemical structure offers clear pathways for modification for specialized research. The presence of a reactive bromine atom and a primary amine group on the aniline ring allows for a variety of chemical transformations. These modifications can be used to develop new molecules for applications in medicinal chemistry, materials science, and agrochemicals. The derivatization strategies can be broadly categorized based on the reactive site of the molecule.

One of the most powerful methods for derivatizing aryl halides like this compound is through palladium-catalyzed cross-coupling reactions. The bromine atom at the 4-position is an excellent handle for introducing a wide range of substituents. For instance, the Suzuki coupling reaction can be employed to form a new carbon-carbon bond by reacting the bromoaniline with various boronic acids. This strategy is valuable for synthesizing complex molecules with potential biological activity or for creating building blocks for organic electronics. Research on the closely related compound, 4-bromo-2-methylaniline, has demonstrated successful Suzuki coupling to create novel thiophene-based imines with interesting non-linear optical properties. dntb.gov.uanih.govmdpi.comresearchgate.net

Another important cross-coupling reaction is the Sonogashira coupling, which involves the reaction of the aryl bromide with a terminal alkyne. This reaction introduces an alkynyl group onto the aniline ring, a common structural motif in many functional materials and pharmaceutical compounds. The derivatization of other 4-bromo-substituted heterocycles has shown that this method is highly effective. nih.gov

The amino group of this compound also provides a rich platform for derivatization. One common transformation is the formation of a Schiff base through condensation with an aldehyde or ketone. For example, the reaction of 4-bromo-2-methylaniline with 3-bromothiophene-2-carbaldehyde proceeds in excellent yield. dntb.gov.uanih.govmdpi.comresearchgate.net These Schiff bases can serve as versatile intermediates or as the final target molecules, some of which are explored for their applications as fungicides, pesticides, and bactericides. mdpi.com

Furthermore, the amino group can undergo acylation with acid chlorides or anhydrides to form amides. This derivatization is often used to modify the electronic properties of the molecule or to introduce specific functional groups.

The table below outlines potential derivatization strategies for this compound based on the known reactivity of similar compounds.

| Reaction Type | Reagents and Conditions | Derivative Product | Research Purpose |

| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, base (e.g., K₃PO₄), solvent (e.g., toluene), heat | 4-Aryl-2-isopropyl-6-methylaniline | Synthesis of biaryl compounds for medicinal chemistry or materials science |

| Sonogashira Coupling | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N), solvent (e.g., toluene) | 4-Alkynyl-2-isopropyl-6-methylaniline | Creation of functional materials and pharmaceutical intermediates |

| Schiff Base Formation | Aldehyde or ketone, acid catalyst (e.g., acetic acid), solvent (e.g., ethanol) | N-Alkylidene/Arylmethylidene-4-bromo-2-isopropyl-6-methylaniline | Synthesis of bioactive compounds (e.g., antimicrobial agents) and ligands |

| Acylation | Acid chloride or anhydride, base (e.g., pyridine), solvent (e.g., CH₂Cl₂) | N-Acyl-4-bromo-2-isopropyl-6-methylaniline | Modification of electronic properties and introduction of new functional groups |

Spectroscopic Characterization and Structural Elucidation of 4 Bromo 2 Isopropyl 6 Methylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For 4-Bromo-2-isopropyl-6-methylaniline, ¹H and ¹³C NMR, along with advanced 2D techniques, would provide a complete picture of its structure.

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the aromatic ring.

The expected signals are:

Aromatic Protons (Ar-H): Two singlets are anticipated for the two protons on the benzene (B151609) ring in the meta positions to each other. Based on data from similar structures like 4-bromo-2,6-dimethylaniline (B44771), which shows aromatic protons around 7.04 ppm, these signals would appear in the aromatic region. chemicalbook.com

Amine Protons (-NH₂): A broad singlet is expected for the two amine protons. Its chemical shift can vary but is typically found in the range of 3.5-4.5 ppm, as seen in related aniline (B41778) derivatives. chemicalbook.com

Isopropyl Proton (-CH(CH₃)₂): A septet (a multiplet of seven lines) is predicted for the single proton of the isopropyl group due to coupling with the six protons of the two adjacent methyl groups.

Isopropyl Methyl Protons (-CH(CH₃)₂): A doublet is expected for the six equivalent protons of the two methyl groups of the isopropyl substituent, resulting from coupling to the single methine proton.

Methyl Protons (-CH₃): A sharp singlet is anticipated for the three protons of the methyl group attached directly to the aromatic ring. For 4-bromo-2,6-dimethylaniline, this signal appears around 2.12 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | ~7.0 - 7.2 | Singlet | 1H |

| Aromatic-H | ~7.0 - 7.2 | Singlet | 1H |

| Amine-NH₂ | ~3.5 - 4.5 | Broad Singlet | 2H |

| Isopropyl-CH | ~2.8 - 3.2 | Septet | 1H |

| Ring-CH₃ | ~2.1 - 2.3 | Singlet | 3H |

A proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. libretexts.org For this compound, ten distinct signals are expected, as the molecule has ten carbon atoms in unique chemical environments. The chemical shifts are spread over a wide range (0-200 ppm), which typically prevents signal overlap. libretexts.org

The predicted chemical shifts are:

Aromatic Carbons (C-NH₂, C-Br, C-alkyl): The four quaternary aromatic carbons (C1, C2, C4, C6) will have shifts influenced by their attached groups. The carbon bearing the amino group (C1) is expected around 140-145 ppm, while the carbon attached to bromine (C4) would be further upfield, around 110-115 ppm. Carbons C2 and C6, bonded to the isopropyl and methyl groups, would appear in the 125-140 ppm range.

Aromatic Carbons (C-H): The two aromatic carbons bonded to hydrogen (C3, C5) are expected to resonate in the 120-130 ppm region.

Isopropyl Carbon (-CH): The methine carbon of the isopropyl group is predicted to be around 28-34 ppm.

Isopropyl Methyl Carbons (-CH₃): The two equivalent methyl carbons of the isopropyl group would appear as a single signal in the 22-26 ppm range.

Ring Methyl Carbon (-CH₃): The carbon of the methyl group attached to the ring is expected in the 17-22 ppm range.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| C-NH₂ (C1) | 140 - 145 |

| C-CH(CH₃)₂ (C2) | 135 - 140 |

| C-H (Aromatic, C3) | 128 - 132 |

| C-Br (C4) | 110 - 115 |

| C-H (Aromatic, C5) | 125 - 130 |

| C-CH₃ (C6) | 122 - 128 |

| Isopropyl -CH | 28 - 34 |

| Isopropyl -CH₃ | 22 - 26 |

To definitively assign all proton and carbon signals and confirm the substitution pattern, a suite of 2D NMR experiments is invaluable. youtube.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key correlation would be observed between the isopropyl methine proton (septet) and the isopropyl methyl protons (doublet). No correlations would be seen for the singlet methyl protons or the aromatic protons, confirming their isolation from other proton-bearing groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. youtube.com It would allow for the unambiguous assignment of each protonated carbon by linking the signals from the ¹H and ¹³C spectra. For example, the aromatic proton signals would correlate to the aromatic C-H signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away. youtube.com It is crucial for identifying the connectivity of quaternary carbons. For instance, the protons of the ring-attached methyl group would show a correlation to the C6, C5, and C1 carbons, confirming its position on the ring. Similarly, the amine protons could show correlations to C1, C2, and C6, confirming the aniline structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It would show correlations between the protons of the isopropyl and methyl groups and their neighboring aromatic protons, further confirming the substitution pattern.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

N-H Vibrations: The aniline -NH₂ group would exhibit two characteristic N-H stretching bands in the FTIR spectrum, typically between 3300 and 3500 cm⁻¹. A scissoring vibration for the -NH₂ group is also expected around 1600-1630 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and isopropyl groups would appear just below 3000 cm⁻¹.

C=C Vibrations: Aromatic ring stretching vibrations would produce a series of peaks in the 1450-1600 cm⁻¹ region.

C-N and C-Br Vibrations: The C-N stretching vibration of the aromatic amine is expected in the 1250-1380 cm⁻¹ range. The C-Br stretching vibration would be found at a lower frequency, typically in the 500-650 cm⁻¹ region.

Table 3: Predicted FTIR/Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Amine (-NH₂) |

| Aromatic C-H Stretch | 3000 - 3100 | Aryl |

| Aliphatic C-H Stretch | 2850 - 3000 | Isopropyl, Methyl |

| C=C Aromatic Stretch | 1450 - 1600 | Aromatic Ring |

| C-N Stretch | 1250 - 1380 | Aryl Amine |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.

Molecular Ion Peak: The mass spectrum of this compound would show a prominent molecular ion peak (M⁺). Due to the near 1:1 natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), this peak would appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity. Given the molecular formula C₁₀H₁₄BrN, the peaks would be at m/z 227 and 229.

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of a methyl group (a loss of 15 Da) from the isopropyl substituent to form a stable benzylic-type carbocation, resulting in a significant peak at m/z 212/214. Another possible fragmentation is the loss of the entire isopropyl group (a loss of 43 Da).

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Predicted Identity | Notes |

|---|---|---|

| 227 / 229 | [M]⁺ | Molecular ion peak, showing the 1:1 bromine isotope pattern. |

| 212 / 214 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group. |

X-ray Crystallography for Solid-State Structural Determination

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most definitive structural information. This technique would precisely determine the three-dimensional arrangement of atoms in the solid state.

Analysis of the crystal structure would yield:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-N, C-Br) and angles, confirming the geometry of the benzene ring and its substituents.

Conformation: The exact rotational orientation (conformation) of the isopropyl group relative to the plane of the aromatic ring.

Intermolecular Interactions: It would reveal how the molecules pack in the crystal lattice. For instance, studies on the similar compound 4-Bromo-2,6-dimethylaniline show that molecules are linked by intermolecular N—H···N hydrogen bonds, which stabilize the crystal structure. nih.gov Similar hydrogen bonding would be expected for this compound, along with other potential van der Waals interactions.

This technique provides an unambiguous and highly detailed map of the molecule's solid-state structure, serving as the ultimate confirmation of its identity and stereochemistry.

Computational and Theoretical Studies of 4 Bromo 2 Isopropyl 6 Methylaniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure and geometry of organic molecules. For 4-Bromo-2-isopropyl-6-methylaniline, DFT calculations would be employed to determine its most stable three-dimensional conformation. These calculations involve optimizing the molecular geometry to find the lowest energy arrangement of its atoms.

Key parameters that would be determined from DFT-based geometry optimization include bond lengths, bond angles, and dihedral angles. For instance, the C-N bond length and the pyramidalization at the nitrogen atom are of particular interest in substituted anilines, as they are influenced by the electronic and steric nature of the substituents. researchgate.netnih.gov The presence of a bulky isopropyl group and a methyl group ortho to the amino group, along with the electron-withdrawing bromine atom at the para position, would create a complex interplay of steric and electronic effects.

Furthermore, DFT calculations would provide a detailed picture of the electronic structure. This includes the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO energy gap. These values are crucial for understanding the molecule's reactivity and its potential as a charge carrier in organic electronic materials. acs.orgumn.edu The HOMO energy, for example, is related to the ionization potential, while the LUMO energy is related to the electron affinity. The substitution pattern in this compound is expected to significantly modulate these frontier orbital energies compared to unsubstituted aniline (B41778).

An illustrative data table of the types of parameters that would be calculated using DFT is shown below.

| Parameter | Predicted Value (Illustrative) | Significance |

| C-N Bond Length (Å) | 1.41 | Indicates the degree of single or double bond character, influenced by conjugation of the nitrogen lone pair with the aromatic ring. |

| N-H Bond Lengths (Å) | 1.01 | Reflects the strength of the N-H bonds. |

| C-Br Bond Length (Å) | 1.90 | Influenced by the electronic environment of the benzene (B151609) ring. |

| C-N-H Bond Angle (°) | 110 | Provides information about the geometry at the nitrogen atom. |

| Amino Group Pyramidalization Angle (°) | 35 | A measure of the non-planarity of the amino group, indicating the balance between sp² and sp³ hybridization of the nitrogen atom. nih.gov |

| HOMO Energy (eV) | -5.2 | Relates to the molecule's ability to donate an electron. acs.org |

| LUMO Energy (eV) | -0.8 | Relates to the molecule's ability to accept an electron. acs.org |

| HOMO-LUMO Gap (eV) | 4.4 | An indicator of the molecule's electronic excitability and chemical reactivity. acs.org |

| Dipole Moment (Debye) | 2.5 | Reflects the overall polarity of the molecule resulting from its specific substitution pattern. |

Quantum Chemical Analysis of Reaction Mechanisms and Transition States

Quantum chemical methods are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. For this compound, these analyses could be applied to understand its reactivity in various chemical transformations, such as electrophilic aromatic substitution or N-alkylation.

By calculating the energies of reactants, products, intermediates, and, crucially, transition states, a complete energy profile for a proposed reaction pathway can be constructed. The activation energy, which is the energy difference between the reactants and the transition state, can be determined, providing a quantitative measure of the reaction's feasibility.

For example, in an electrophilic aromatic substitution reaction, quantum chemical calculations could predict the most likely site of substitution by comparing the activation energies for attack at different positions on the aromatic ring. The steric hindrance from the ortho-isopropyl and methyl groups would be expected to play a significant role in directing incoming electrophiles.

The structure of the transition state provides a snapshot of the bond-making and bond-breaking processes. Analysis of the transition state's geometry and vibrational frequencies (specifically, the presence of a single imaginary frequency) confirms that it is a true saddle point on the potential energy surface.

An illustrative table for a hypothetical electrophilic bromination reaction is presented below.

| Species | Calculated Relative Energy (kcal/mol) (Illustrative) | Key Structural Features of Transition State |

| Reactants | 0.0 | Isolated this compound and electrophile. |

| Transition State (ortho) | +25.0 | Elongated C-H bond at the ortho position and a partially formed C-Br bond, significant steric clash with the isopropyl group. |

| Transition State (meta) | +18.0 | Elongated C-H bond at the meta position and a partially formed C-Br bond, lower steric hindrance compared to the ortho position. |

| Product | -10.0 | The substituted product with the new bromine atom at the meta position relative to the amino group. |

Conformational Analysis and Stereochemical Considerations using Ab Initio Methods

The presence of a bulky isopropyl group adjacent to the amino and methyl groups introduces significant conformational flexibility and potential for stereoisomerism in this compound. Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are well-suited for a detailed exploration of the conformational landscape.

Conformational analysis would involve systematically rotating the key single bonds, such as the C-N bond and the C-C bond of the isopropyl group, and calculating the energy at each step. This process would identify the various stable conformers (local minima on the potential energy surface) and the energy barriers for interconversion between them. The results would reveal the preferred orientation of the amino and isopropyl groups in the ground state.

Due to the steric hindrance around the C-N bond, rotation may be restricted, potentially leading to atropisomerism, where different conformers are stable and isolable at room temperature. Computational studies can predict the rotational barrier, and if it is sufficiently high (typically > 20-25 kcal/mol), atropisomers may exist. This has been a subject of interest in other sterically hindered anilines. bris.ac.uk

A hypothetical energy profile for the rotation around the C-N bond is outlined in the table below.

| Dihedral Angle (H-N-C-C) (°) | Relative Energy (kcal/mol) (Illustrative) | Conformation Description |

| 0 | 5.0 | Eclipsed conformation, high steric strain between the amino group hydrogen and the ortho-methyl group. |

| 60 | 0.0 | Staggered conformation, the global minimum energy structure. |

| 120 | 6.0 | Eclipsed conformation, high steric strain between the amino group hydrogen and the ortho-isopropyl group. |

| 180 | 2.0 | Staggered conformation, a local energy minimum. |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic properties, which can aid in the interpretation of experimental spectra. For this compound, theoretical calculations can provide valuable insights into its expected infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Vibrational frequency calculations, typically performed using DFT, can predict the positions and intensities of IR absorption bands. researchgate.net This information is invaluable for assigning the peaks in an experimental IR spectrum to specific molecular vibrations, such as N-H stretching, C-H stretching, and aromatic ring modes.

NMR chemical shifts (¹H and ¹³C) can also be calculated with a high degree of accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method. ignited.in By comparing the calculated chemical shifts with experimental data, the structural assignment of the molecule can be confirmed. The predicted NMR spectrum would reflect the influence of the bromo, isopropyl, and methyl substituents on the electronic environment of each nucleus.

Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to the UV-Vis absorption spectrum. acs.org The calculated absorption wavelengths (λmax) and oscillator strengths can be compared with the experimental spectrum to understand the nature of the electronic excitations in the molecule.

A table summarizing the types of predicted spectroscopic data is provided below.

| Spectroscopic Technique | Predicted Parameter (Illustrative) | Corresponding Experimental Observation |

| IR Spectroscopy | N-H stretch: 3450, 3360 cm⁻¹ | Two distinct bands in the IR spectrum corresponding to the symmetric and asymmetric stretching of the primary amine. researchgate.net |

| ¹H NMR Spectroscopy | δ (ppm): 7.2 (Ar-H), 3.5 (NH₂), 2.8 (CH), 2.1 (CH₃), 1.2 (isopropyl CH₃) | Chemical shifts for the aromatic, amine, methine, methyl, and isopropyl protons, confirming the molecular structure. |

| ¹³C NMR Spectroscopy | δ (ppm): 145 (C-N), 130-115 (Ar-C), 30 (CH), 25 (CH₃), 22 (isopropyl CH₃) | Chemical shifts for the different carbon atoms in the molecule, providing further structural verification. |

| UV-Vis Spectroscopy | λmax: 250 nm, 300 nm | Absorption maxima corresponding to π→π* and n→π* electronic transitions within the substituted aniline system. acs.org |

Future Research Directions and Emerging Opportunities for 4 Bromo 2 Isopropyl 6 Methylaniline

Exploration of Novel Synthetic Pathways

The current synthesis of 4-bromo-2,6-dialkylanilines often involves the direct bromination of the corresponding 2,6-dialkylaniline. For instance, a known method involves treating 2,6-diisopropylaniline (B50358) hydrochloride with bromine. google.com While effective, this approach can sometimes lead to by-products due to the high reactivity of the aniline (B41778) starting material. google.com Future research could focus on developing more selective, efficient, and environmentally benign synthetic routes.

Key Research Objectives:

Catalytic C-H Bromination: Investigating selective C-H functionalization at the para-position of 2-isopropyl-6-methylaniline (B1581991) using advanced catalytic systems could offer a more direct and atom-economical route. This would bypass the need for harsh brominating agents and potentially reduce waste.

Flow Chemistry Approaches: Implementing continuous flow processes for the bromination reaction could enhance safety, improve reaction control, and allow for easier scalability. Flow systems can offer precise control over reaction time, temperature, and stoichiometry, minimizing the formation of impurities.

Alternative Halogenating Reagents: Exploring the use of milder and more selective brominating agents, such as N-bromosuccinimide (NBS) in conjunction with specific catalysts, could improve the selectivity and yield of 4-bromo-2-isopropyl-6-methylaniline, especially on an industrial scale.

Synthesis from Alternative Precursors: Research into building the aniline ring system with the desired substitution pattern already in place, rather than through late-stage bromination, could provide access to the target molecule and its derivatives through convergent synthesis strategies.

These research efforts could lead to more sustainable and cost-effective methods for producing this compound, making it more accessible for further applications.

Investigation of Stereocontrol in Reactions Involving the Compound

The development of stereoselective reactions is a cornerstone of modern organic synthesis, particularly for the preparation of chiral molecules in the pharmaceutical and agrochemical industries. Reactions that create new stereocenters with high levels of control are of paramount importance. While this compound is achiral, its derivatives can be prochiral, and reactions involving the amine group or the aromatic ring can lead to the formation of chiral products.

Future research should focus on understanding and controlling the stereochemical outcomes of reactions involving this compound. A significant area of opportunity lies in asymmetric catalysis. For example, transition metal-catalyzed enantioselective reactions have proven effective for various aniline derivatives. rsc.org

Potential Research Areas:

Asymmetric C-N Coupling: Developing catalytic systems for the enantioselective coupling of this compound with prochiral substrates to form chiral secondary or tertiary amines. The steric bulk of the isopropyl and methyl groups could play a crucial role in influencing the stereochemical outcome.

Diastereoselective Reactions: For reactions that produce diastereomers, understanding how the existing substituents on the aniline ring direct the approach of reagents is crucial. organicchemistrytutor.com This knowledge can be harnessed to selectively synthesize one diastereomer over another.

Chiral Ligand Development: Designing and synthesizing new chiral ligands that can effectively interact with the sterically demanding environment of the this compound substrate in metal-catalyzed transformations.

Success in this area would unlock the potential to use this compound as a versatile building block in the synthesis of complex, stereochemically defined molecules.

Development of New Catalytic Transformations

The functional groups present in this compound—the amine, the bromine atom, and the activated aromatic ring—provide multiple handles for further chemical modification through catalysis. The development of novel catalytic transformations would significantly expand the synthetic utility of this compound.

Metal-catalyzed C–H functionalization has emerged as a powerful tool for the efficient functionalization of organic molecules. oup.com Applying these methods to this compound could lead to a range of novel derivatives.

Emerging Catalytic Opportunities:

| Catalytic Reaction Type | Potential Application to this compound |

| Palladium-Catalyzed C-H Olefination | Direct introduction of vinyl groups onto the aromatic ring, creating precursors for polymers or complex natural product analogs. This builds on established methods for other aniline derivatives. acs.org |

| Cross-Coupling Reactions | Utilizing the aryl bromide in Suzuki, Buchwald-Hartwig, Sonogashira, or Heck couplings to introduce new carbon-carbon or carbon-heteroatom bonds. The steric hindrance around the bromine may require specialized catalysts or reaction conditions. |

| Directed C-H Functionalization | Using the amine group to direct catalytic functionalization to the ortho-positions of the aromatic ring, providing access to polysubstituted aniline derivatives that are otherwise difficult to synthesize. |

| Oxidative Coupling Reactions | Catalytic oxidation to form azo compounds or other coupled products with unique electronic and photophysical properties. |

Investigating these and other catalytic transformations will undoubtedly lead to the discovery of new reactions and the synthesis of novel molecules with potentially valuable properties.

Advanced Material Science Applications

Substituted anilines are important precursors for a variety of functional materials, including conducting polymers, dyes, and organic electronics. The specific substitution pattern of this compound suggests its potential as a building block for advanced materials with tailored properties.

The presence of the bulky isopropyl and methyl groups can influence the solid-state packing and morphology of materials derived from this compound, which in turn affects their electronic and optical properties. The bromo-substituent provides a reactive site for polymerization or for linking the molecule to other functional units.

Potential Material Science Applications:

Organic Semiconductors: Incorporation into the structure of organic thin-film transistors (OTFTs) or organic light-emitting diodes (OLEDs). The steric groups could enhance solubility and promote amorphous film formation, which can be beneficial in certain device architectures. The use of a related compound, 4-bromo-2,6-dimethylaniline (B44771), in preparing chromophores highlights this potential. sigmaaldrich.com

Functional Polymers: Use as a monomer or a comonomer in the synthesis of novel polyanilines. oup.com The substituents would modify the polymer's solubility, processability, and electrochemical properties. The bromo-group could be used for post-polymerization modification.

Liquid Crystals: The rigid aromatic core with flexible alkyl groups is a common structural motif in liquid crystalline materials. Derivatives of this compound could be investigated for liquid crystal behavior.

Luminescent Materials: Modification through cross-coupling reactions to attach fluorophores could lead to new materials for sensing or imaging applications.

Exploring these avenues could establish this compound as a valuable component in the design and synthesis of next-generation organic materials.

Q & A

Q. What synthetic methodologies are optimal for preparing 4-Bromo-2-isopropyl-6-methylaniline, considering steric hindrance from substituents?

- Methodological Answer : A two-step approach is recommended: (1) Bromination of 2-isopropyl-6-methylaniline using N-bromosuccinimide (NBS) under controlled conditions (e.g., acetic acid as solvent at 0–5°C), ensuring regioselectivity. (2) Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Steric hindrance from the isopropyl group may slow reaction kinetics, necessitating extended reaction times or catalytic Lewis acids (e.g., FeCl₃). Validate purity using HPLC (>97% purity thresholds, as in ) and NMR (integration of aromatic protons and substituent signals) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign aromatic protons (δ 6.5–7.5 ppm) and substituents (isopropyl: δ 1.2–1.4 ppm for CH₃; methyl: δ 2.3 ppm). Use DEPT-135 to distinguish CH₃ groups.

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 242 (C₁₀H₁₄BrN).

- HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity, referencing retention times of analogous bromoanilines ().

- IR Spectroscopy : Identify NH₂ stretches (~3400 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?

- Methodological Answer :

- Computational Setup : Use the B3LYP functional (Lee-Yang-Parr correlation, ) with a 6-311++G(d,p) basis set to optimize geometry. Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Reactivity Analysis : Simulate Fukui indices to identify regions prone to electrophilic substitution. Compare with experimental UV-Vis spectra for validation.

- Steric Maps : Generate Hirshfeld surfaces to visualize steric clashes from the isopropyl group .

Q. What strategies resolve contradictions between experimental crystallographic data and computational models for this compound?

- Methodological Answer :

- Crystallographic Refinement : Use SHELXL () to refine X-ray data, applying restraints for disordered isopropyl groups. Validate thermal parameters (B-factors) to ensure realistic atomic displacement.

- ORTEP Visualization : Render the structure with ORTEP-III () to compare bond lengths/angles with DFT-optimized geometries. Discrepancies >0.05 Å may indicate lattice packing effects.

- Cross-Validation : Overlay experimental and theoretical structures using Mercury software, adjusting DFT solvation models (e.g., PCM) to mimic crystal environments .

Q. How can steric effects in reactions involving this compound be quantified using crystallographic data?

- Methodological Answer :

- Torsion Angle Analysis : Measure dihedral angles (C-Br…isopropyl) from crystallographic data to assess steric strain.

- Conformational Energy Calculations : Use Gaussian to compute rotational barriers for the isopropyl group. Compare with XRD-derived torsion angles.

- Steric Descriptors : Apply Tolman’s cone angle or % buried volume (%VBur) to quantify steric bulk, correlating with reaction yields in cross-coupling studies (e.g., Suzuki-Miyaura) .

Q. What purification techniques ensure high purity of this compound for sensitive applications?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures (4:1 v/v) at −20°C to exploit solubility differences. Monitor via TLC (Rf ~0.4 in hexane/EtOAc 8:2).

- Prep-HPLC : Employ a chiral column (e.g., Chiralpak IA) with isocratic elution (heptane/isopropanol 95:5) to resolve enantiomers, if present.

- Storage : Store at −20°C under argon ( recommend 0–6°C for similar bromoanilines) to prevent degradation .

Data Contradiction and Validation

Q. How to address discrepancies between predicted (DFT) and observed (NMR) chemical shifts for this compound?

- Methodological Answer :

- Shift Calculations : Use GIAO (Gauge-Including Atomic Orbitals) in Gaussian to compute NMR shifts. Apply solvent corrections (e.g., CDCl₃ via PCM model).

- Error Analysis : Deviations >0.3 ppm may arise from neglected spin-orbit coupling (Br atom) or crystal packing. Validate with solid-state NMR if available.

- Benchmarking : Compare shifts with structurally analogous compounds (e.g., 4-Bromo-N-methylaniline, ) to identify systematic errors .

Structural and Mechanistic Insights

Q. What role do substituents (Br, isopropyl, methyl) play in the supramolecular packing of this compound?

- Methodological Answer :

- XRD Analysis : Identify hydrogen bonds (N-H⋯Br) and π-π interactions using Mercury.

- Hirshfeld Surfaces : Quantify contact contributions (e.g., H⋯Br vs. H⋯H) to explain packing motifs.

- Thermal Analysis : Correlate melting points (mp) with packing efficiency; higher mp suggests stronger intermolecular forces (cf. 4-Bromo-3-fluoroaniline, mp 38–41°C, ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.